REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9](=O)[C:10]1[CH:15]=[CH:14][C:13]([CH2:16][O:17][CH2:18][CH3:19])=[CH:12][CH:11]=1.O.[OH-].[Na+]>O1CCCC1>[CH2:18]([O:17][CH2:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][OH:8])=[CH:11][CH:12]=1)[CH3:19] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)COCC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 12 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=1:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCC1=CC=C(C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |